H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH
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Overview
Description
The compound “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent composition, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, such as the hydroxyl group of serine or the indole ring of tryptophan.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide may be used to study protein-protein interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry
In the industrial sector, this peptide might be used in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiThr-DL-xiIle-OH
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiVal-DL-xiIle-OH
Uniqueness
The uniqueness of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” lies in its specific sequence of amino acids, which may confer unique biological activities or chemical properties compared to similar peptides.
Properties
Molecular Formula |
C54H81N13O15 |
---|---|
Molecular Weight |
1152.3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.